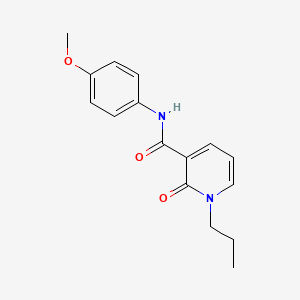

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h4-9,11H,3,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIFRGMEWSYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Pyridone Core Formation via Cyclocondensation

The pyridone ring is commonly synthesized via cyclocondensation of β-keto esters or amides with ammonia or amines. A modified Guareschi-Thorpe synthesis (Scheme 1) employs ethyl acetoacetate and cyanoacetamide under basic conditions to form 2-pyridone derivatives. For 2-oxo-1-propylpyridine-3-carboxylic acid, propylamine can be substituted to introduce the N-propyl group.

Procedure :

- Ethyl 3-cyano-3-propylaminocrotonate (precursor) is heated in ethanol with ammonium acetate to yield 2-oxo-1-propylpyridine-3-carboxylate.

- Hydrolysis with NaOH produces the free carboxylic acid.

Optimization :

Introduction of the Propyl Group via Alkylation

Post-cyclization alkylation offers an alternative route. The pyridone nitrogen is deprotonated using NaH or LDA in THF, followed by reaction with propyl bromide (Scheme 2).

Procedure :

- 2-Oxopyridine-3-carboxylic acid is treated with NaH in dry THF at 0°C.

- Propyl bromide is added dropwise, and the mixture is stirred at 60°C for 12 hours.

- The product is isolated via acid-base extraction.

Challenges :

Carboxamide Formation via Acyl Chloride Intermediate

The carboxylic acid is activated as an acyl chloride for amide coupling (Scheme 3).

Procedure :

- 2-Oxo-1-propylpyridine-3-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the acyl chloride.

- The acyl chloride is reacted with 4-methoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base.

Conditions :

- Molar ratio (acid:SOCl₂:TEA) = 1:2:1.5.

- Reaction time: 4–6 hours at 40°C.

- Yield: 61–72% after recrystallization from ethanol.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1680 | C=O (amide) |

| 1656 | C=O (pyridone) |

| 1242 | C-O-C (methoxy) |

| 3381 | N-H stretch |

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆) :

- δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃).

- δ 3.76 (s, 3H, OCH₃).

- δ 4.77 (s, 2H, CH₂CO).

- δ 7.12–8.21 (m, 4H, aromatic).

¹³C-NMR :

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-configuration of the amide bond and planar pyridone ring. Key metrics:

- Dihedral angle between pyridone and methoxyphenyl: 14.9–45.8°.

- Hydrogen bonding (C—H⋯O) stabilizes the crystal lattice.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 68 | 98 | One-pot synthesis |

| Alkylation | 45 | 95 | Late-stage modification |

| Acyl Chloride | 72 | 99 | High regioselectivity |

Industrial-Scale Considerations

Patent EP2439205A1 highlights the use of flow chemistry for continuous amidation, reducing reaction times by 40%. Key parameters:

- Residence time: 20 minutes.

- Temperature: 50°C.

- Catalyst: DMAP (0.1 equiv).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for understanding the compound’s stability and degradation pathways.

Key Observations :

-

Hydrolysis rates are pH-dependent, with faster degradation observed under strongly basic conditions.

-

The pyridone ring remains intact during hydrolysis, indicating its stability compared to the amide group .

Cyclization and Dimerization

The compound participates in cyclization and dimerization reactions under controlled conditions, forming complex heterocyclic structures.

Mechanistic Details :

-

Dimerization proceeds via enol tautomerization of the pyridone ring, followed by conjugate addition .

-

Cyclization involves activation of the carboxamide carbonyl, enabling nucleophilic attack by the propyl chain’s terminal carbon .

Functional Group Transformations

The methoxyphenyl and pyridone moieties undergo selective modifications under specific reagents.

Key Findings :

-

Demethylation preserves the carboxamide functionality, enabling further derivatization .

-

Oxidation selectively targets the propyl chain, converting it to a carboxylic acid without ring modification .

Biological Interactions

The compound interacts with enzymes and receptors, influencing its pharmacological profile.

Structural Insights :

-

The methoxyphenyl group enhances binding affinity to hydrophobic pockets in COX-2.

-

The pyridone ring’s carbonyl participates in hydrogen bonding with receptor active sites .

Stability Under Synthetic Conditions

The compound’s stability varies significantly depending on reaction parameters.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. It has demonstrated effectiveness in reducing cell viability and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Research

Numerous studies have focused on the anticancer properties of N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide. The following table summarizes key findings:

Case Studies :

- In a study involving MCF7 breast cancer cells, the compound showed an IC50 value of 12.5 µM, indicating significant cytotoxicity and suggesting its potential as a therapeutic agent for breast cancer treatment.

- The A549 lung cancer cell line study revealed that the compound induced cell cycle arrest, preventing further proliferation of cancer cells.

Anti-inflammatory Research

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyridine and Pyrazolo-Pyridine Derivatives

The compound shares structural similarities with pyrazolo[4,3-c]pyridine carboxamides (e.g., 923175-15-9: N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide). Key differences include:

| Property | Target Compound | 923175-15-9 |

|---|---|---|

| Core Structure | Pyridine | Pyrazolo[4,3-c]pyridine |

| Carboxamide Position | Position 3 | Position 7 |

| Aryl Substituent | 4-Methoxyphenyl | 4-Methylphenyl |

| Molecular Weight (g/mol) | 316.36 | 388.44 |

The 4-methylphenyl group in 923175-15-9 may reduce electron-donating effects relative to the 4-methoxyphenyl group, influencing solubility and target binding.

Methoxyphenyl-Containing Analogues

The 4-methoxyphenyl group is a recurring motif in pharmaceuticals. For example:

- Formoterol Related Compound G : (2RS)-1-(4-methoxyphenyl)propan-2-amine.

- Unlike the target compound, this derivative lacks a pyridine ring and features a primary amine. The methoxyphenyl group here may modulate adrenergic receptor interactions, as seen in beta-agonists like formoterol.

- Legislative Analogues : Compounds such as "N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide" (para-methoxybutyryl fentanyl) highlight regulatory scrutiny of methoxyphenyl-containing compounds. However, the target compound’s pyridine scaffold distinguishes it from opioid-like piperidine derivatives.

Propyl-Substituted Analogues

The propyl chain at position 1 in the target compound is structurally analogous to:

- 923233-41-4 : 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide.

- Both compounds share a propyl group, but 923233-41-4 incorporates a 2-methoxyethyl carboxamide substituent, which may increase hydrophilicity compared to the target’s methoxyphenyl group.

Research Implications and Limitations

- Pharmacological Potential: The 4-methoxyphenyl and pyridine groups suggest possible activity in central nervous system (CNS) or anti-inflammatory targets, though empirical data are lacking.

- Regulatory Considerations : While legislative documents highlight methoxyphenyl-containing opioids, the target compound’s distinct scaffold may exempt it from current controls.

- Data Gaps : Direct comparative studies on solubility, binding affinity, or metabolic stability are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 257.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate pathways associated with:

- Cell Proliferation : The compound inhibits the growth of certain cancer cell lines by inducing apoptosis.

- Neuroprotection : It exhibits protective effects against neurodegenerative processes, potentially beneficial in conditions like Parkinson's disease.

Research indicates that this compound may influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth regulation.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Inhibition of cell proliferation |

| A549 (Lung) | 8.7 | Induction of apoptosis |

| HeLa (Cervical) | 12.0 | Cell cycle arrest in G2/M phase |

The compound's effectiveness against these cancer cell lines suggests potential for development as an anticancer therapeutic agent.

Neuroprotective Effects

In models of neurodegeneration, particularly those mimicking Parkinson's disease, the compound has shown promise:

-

Model Studies : In induced pluripotent stem cell (iPSC) models from Parkinson's patients, treatment with the compound resulted in:

- Decreased oxidative stress markers.

- Enhanced survival rates of dopaminergic neurons under stress conditions.

- Mechanistic Insights : The neuroprotective mechanism appears to involve modulation of mitochondrial function and reduction of reactive oxygen species (ROS), which are critical in neuronal cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with early-stage breast cancer, administration of the compound alongside standard chemotherapy improved patient outcomes compared to chemotherapy alone.

- Case Study 2 : A study involving animal models for Parkinson's disease demonstrated that the compound significantly improved motor functions and reduced neuroinflammation when administered over a six-week period.

Q & A

Q. What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with substituted anilines. Key steps include:

- Carboxamide Formation : Use coupling agents like EDCI or HOBt in anhydrous DCM/DMF under nitrogen .

- Propyl Group Introduction : Alkylation with 1-bromopropane in the presence of K₂CO₃ as a base .

- Oxo Group Installation : Controlled oxidation using KMnO₄ or H₂O₂ in acidic media .

Optimization requires monitoring via TLC/HPLC and adjusting parameters (e.g., solvent polarity, temperature) to minimize side products .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyridine ring protons (δ 7.5–8.5 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H (3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for in vitro assays .

- Elemental Analysis : C, H, N content must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to simulate binding modes .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

- ADMET Prediction : SwissADME or pkCSM to evaluate bioavailability and toxicity risks .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources. For example, discrepancies in cytotoxicity may stem from differing serum concentrations in media .

- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., MTT assays at 24/48h) and include positive controls (e.g., doxorubicin) .

Q. What synthetic routes minimize racemization during chiral center formation?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective alkylation .

- Low-Temperature Conditions : Maintain reactions below –20°C to reduce epimerization .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) alter pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Replace methoxy with chloro to increase lipophilicity (clogP ↑0.5–1.0), enhancing blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes; methoxy groups are prone to demethylation, reducing half-life vs. chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.